Fmoc-D-leu-cl
Overview
Description
Fmoc-D-leucine chloride: is a derivative of D-leucine, an amino acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions.
Mechanism of Action
Target of Action
Fmoc-D-Leucine Chloride, also known as Fmoc-D-Leu-Cl, is primarily used as a protecting group for amines in organic synthesis . The primary targets of this compound are the amine groups present in various compounds . These amine groups play a crucial role in a wide range of biochemical reactions, and their protection is often necessary during certain synthetic processes .
Mode of Action
The mode of action of this compound involves its interaction with the amine groups of compounds. The Fmoc group can be introduced by reacting the amine with this compound . This reaction results in the formation of a carbamate, which serves to protect the amine group during subsequent steps of the synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of this compound in the protection of amines impacts several biochemical pathways. This allows for the successful synthesis of peptides without interference from the amine group .
Result of Action
The primary result of the action of this compound is the protection of amine groups during organic synthesis . This protection allows for the successful completion of synthetic processes without interference from the amine group . Following the completion of these processes, the Fmoc group can be removed, leaving the amine group intact .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the introduction and removal of the Fmoc group are dependent on the pH of the environment . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Additionally, the temperature and solvent used can also impact the efficacy and stability of this compound in protecting amine groups .
Biochemical Analysis
Biochemical Properties
Fmoc-D-leucine chloride plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules during the synthesis process. For instance, Fmoc-D-leucine chloride is often used in conjunction with coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The Fmoc group protects the amine group of the amino acid, preventing unwanted side reactions and ensuring the correct sequence of amino acids in the peptide chain. The removal of the Fmoc group is typically achieved using piperidine, which forms a stable adduct with the byproduct, dibenzofulvene, preventing it from reacting with the substrate .
Cellular Effects
The effects of Fmoc-D-leucine chloride on various types of cells and cellular processes are primarily related to its role in peptide synthesis. Fmoc-D-leucine chloride does not directly influence cell function, signaling pathways, gene expression, or cellular metabolism. The peptides synthesized using Fmoc-D-leucine chloride can have significant effects on cells. These peptides can act as signaling molecules, hormones, or therapeutic agents, influencing various cellular processes such as cell growth, differentiation, and apoptosis. The specific effects depend on the sequence and structure of the synthesized peptides .
Molecular Mechanism
The molecular mechanism of Fmoc-D-leucine chloride involves its interaction with the amine group of amino acids during peptide synthesis. The Fmoc group is introduced to the amino acid by reacting with fluorenylmethyloxycarbonyl chloride. This reaction forms a stable carbamate linkage, protecting the amine group from unwanted reactions. During the synthesis process, the Fmoc group is removed using a base such as piperidine, which cleaves the carbamate linkage and releases the free amine group. This allows for the sequential addition of amino acids to form the desired peptide chain. The Fmoc group is highly fluorescent, which can be useful for monitoring the progress of the synthesis using techniques such as high-performance liquid chromatography (HPLC) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-D-leucine chloride can change over time due to its stability and degradation. Fmoc-D-leucine chloride is generally stable under standard storage conditions, but it can degrade over time if exposed to moisture or light. The stability of the compound is crucial for ensuring the accuracy and efficiency of peptide synthesis. Long-term studies have shown that Fmoc-D-leucine chloride can maintain its stability for extended periods when stored properly. Any degradation of the compound can lead to incomplete or incorrect peptide synthesis, affecting the overall yield and purity of the final product .
Dosage Effects in Animal Models
The effects of Fmoc-D-leucine chloride in animal models are primarily related to the peptides synthesized using this compound. Different dosages of these peptides can have varying effects on the animals, depending on the specific sequence and structure of the peptides. For instance, low doses of therapeutic peptides may have beneficial effects, such as promoting tissue repair or modulating immune responses. High doses of certain peptides can lead to toxic or adverse effects, such as inflammation or organ damage. The threshold effects and toxicity levels of these peptides need to be carefully studied to determine the optimal dosage for therapeutic applications .
Metabolic Pathways
Fmoc-D-leucine chloride is involved in the metabolic pathways related to peptide synthesis. The compound interacts with various enzymes and cofactors during the synthesis process. For example, coupling reagents such as DIC and HOBt are used to activate the carboxyl group of the amino acid, facilitating the formation of peptide bonds. The Fmoc group protects the amine group, preventing unwanted side reactions and ensuring the correct sequence of amino acids in the peptide chain. The removal of the Fmoc group is achieved using piperidine, which cleaves the carbamate linkage and releases the free amine group for further reactions .
Transport and Distribution
The transport and distribution of Fmoc-D-leucine chloride within cells and tissues are primarily related to its role in peptide synthesis. The compound is typically used in vitro for the synthesis of peptides, and its transport and distribution within cells are not directly relevant. The peptides synthesized using Fmoc-D-leucine chloride can be transported and distributed within cells and tissues, depending on their sequence and structure. These peptides can interact with various transporters and binding proteins, influencing their localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of Fmoc-D-leucine chloride is not directly relevant, as the compound is primarily used in vitro for peptide synthesis. The peptides synthesized using Fmoc-D-leucine chloride can have specific subcellular localizations, depending on their sequence and structure. These peptides can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The targeting signals or post-translational modifications of the peptides can direct them to their specific subcellular locations, influencing their activity and function .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Fmoc-D-leucine chloride can undergo nucleophilic substitution reactions where the Fmoc group is replaced by other functional groups.
Deprotection Reactions: The Fmoc group is typically removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.
Common Reagents and Conditions:
Fmoc Protection: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), sodium bicarbonate, dioxane.
Deprotection: Piperidine in N,N-dimethylformamide (DMF) or other bases like piperazine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.
Major Products:
- **D-le
Fmoc-D-leucine: The primary product when D-leucine is reacted with Fmoc-Cl.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-chloro-4-methyl-1-oxopentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3/c1-13(2)11-19(20(22)24)23-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,25)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWFVICGSTUKMS-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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